Methyl undec-4-ynoate
CAS No.: 54298-98-5
Cat. No.: VC19591556
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54298-98-5 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | methyl undec-4-ynoate |
| Standard InChI | InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-7,10-11H2,1-2H3 |
| Standard InChI Key | UINLWSZTEQDITI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC#CCCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl undec-4-ynoate is defined by the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.286 g/mol . Its IUPAC name is methyl undec-4-ynoate, with synonyms including 4-Undecynoic acid, methyl ester and Methyl-4-undecynoat. Key structural features include:
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A terminal alkyne group (-C≡C-) at the fourth carbon position.
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A methyl ester functional group (-COOCH₃) at the carboxyl terminus.
The compound’s exact mass is 196.146 g/mol, and its LogP (octanol-water partition coefficient) is 2.913, indicating moderate lipophilicity . The polar surface area (PSA) is 26.3 Ų, suggesting limited hydrogen-bonding capacity .
Comparative Data for Related Esters
Synthesis and Reactivity
Synthetic Routes
Methyl undec-4-ynoate is typically synthesized via esterification of undec-4-ynoic acid with methanol under acidic conditions. A analogous method for methyl 10-undecenoate involves refluxing 10-undecenoic acid with methanol and sulfuric acid, yielding the ester in >99% purity . For alkynoic esters, catalytic methods using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may enhance reaction efficiency, as demonstrated in the synthesis of methyl 2-acetylpent-4-ynoate .
Applications in Research and Industry
Pharmaceutical Intermediates
Alkyne-containing esters serve as precursors in drug synthesis. For example, methyl undec-10-enoate derivatives exhibit antioxidant and cytotoxic activities against cancer cell lines . Methyl undec-4-ynoate’s triple bond could similarly enable conjugation with bioactive molecules (e.g., via thiol-ene reactions) .
Material Science
In polymer chemistry, alkynoate esters act as monomers for polyesters with tailored mechanical properties. Their reactivity supports post-polymerization modifications, enhancing material functionality.
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